molecular formula C15H19NO2 B14579413 (1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one CAS No. 61117-81-5

(1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one

Cat. No.: B14579413
CAS No.: 61117-81-5
M. Wt: 245.32 g/mol
InChI Key: YSOZWSBOBWQAHQ-WPZCJLIBSA-N
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Description

(1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[321]octan-7-one is a bicyclic compound that features a methoxyphenyl group and a methyl group attached to a nitrogen-containing azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one typically involves the following steps:

    Formation of the Azabicyclo Structure: This can be achieved through a Diels-Alder reaction between a diene and a dienophile containing a nitrogen atom.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the bicyclic structure with a methoxyphenyl group, often using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Compounds with substituted functional groups replacing the methoxy group.

Scientific Research Applications

(1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s interactions with biological targets can be studied to understand its potential therapeutic effects.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group can interact with hydrophobic pockets, while the azabicyclo structure can form hydrogen bonds or ionic interactions with the target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one: Similar structure but with a hydroxy group instead of a methoxy group.

    (1R)-1-(3-Methoxyphenyl)-6-ethyl-6-azabicyclo[3.2.1]octan-7-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one is unique due to the specific combination of its methoxyphenyl group and methyl group on the azabicyclo structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

61117-81-5

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

(1R)-1-(3-methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one

InChI

InChI=1S/C15H19NO2/c1-16-12-6-4-8-15(10-12,14(16)17)11-5-3-7-13(9-11)18-2/h3,5,7,9,12H,4,6,8,10H2,1-2H3/t12?,15-/m1/s1

InChI Key

YSOZWSBOBWQAHQ-WPZCJLIBSA-N

Isomeric SMILES

CN1C2CCC[C@](C2)(C1=O)C3=CC(=CC=C3)OC

Canonical SMILES

CN1C2CCCC(C2)(C1=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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